molecular formula C7H9BrN2 B12930368 6-Bromo-5-ethylpyridin-2-amine

6-Bromo-5-ethylpyridin-2-amine

Cat. No.: B12930368
M. Wt: 201.06 g/mol
InChI Key: JQNRLIPCYIQARV-UHFFFAOYSA-N
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Description

6-Bromo-5-ethylpyridin-2-amine is an organic compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound The presence of a bromine atom at the 6th position and an ethyl group at the 5th position on the pyridine ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-ethylpyridin-2-amine can be achieved through several methods. One common method involves the bromination of 5-ethylpyridin-2-amine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-ethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-5-ethylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-5-ethylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the ethyl group on the pyridine ring influence its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 6-Chloro-5-ethylpyridin-2-amine
  • 5-Ethyl-2-methylpyridin-3-amine

Uniqueness

6-Bromo-5-ethylpyridin-2-amine is unique due to the specific positioning of the bromine and ethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

6-bromo-5-ethylpyridin-2-amine

InChI

InChI=1S/C7H9BrN2/c1-2-5-3-4-6(9)10-7(5)8/h3-4H,2H2,1H3,(H2,9,10)

InChI Key

JQNRLIPCYIQARV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C=C1)N)Br

Origin of Product

United States

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